molecular formula C17H13ClFN3O2 B11470969 N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470969
M. Wt: 345.8 g/mol
InChI Key: AHVBUCRTECPHLJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole intermediate with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated precursors and nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13ClFN3O2/c18-13-5-1-11(2-6-13)9-10-20-16(23)17-21-15(22-24-17)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23)

InChI Key

AHVBUCRTECPHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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